molecular formula C5H5F7O B1346713 3,3,4,4,5,5,5-Heptafluoropentan-2-ol CAS No. 375-14-4

3,3,4,4,5,5,5-Heptafluoropentan-2-ol

Cat. No. B1346713
CAS RN: 375-14-4
M. Wt: 214.08 g/mol
InChI Key: RBPHBIMHZSTIDT-UHFFFAOYSA-N
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Description

“3,3,4,4,5,5,5-Heptafluoropentan-2-ol” is a specialty product used for proteomics research applications . It has a molecular weight of 214.0814 .


Molecular Structure Analysis

The molecular formula of “3,3,4,4,5,5,5-Heptafluoropentan-2-ol” is C5H5F7O .


Physical And Chemical Properties Analysis

The boiling point of “3,3,4,4,5,5,5-Heptafluoropentan-2-ol” is between 101-102 degrees Celsius .

Scientific Research Applications

1. Solvent Applications in Radical Cation Studies

3,3,4,4,5,5,5-Heptafluoropentan-2-ol, as part of the fluorinated alcohol family, has been found to be an exceptional solvent for the generation and stabilization of radical cations. Studies have shown that fluorinated alcohols like Hexafluoropropan-2-ol (HFP) increase the stability of radical cations significantly, facilitating easier study and observation through techniques like EPR spectroscopy (Eberson, Hartshorn, Persson, & Radner, 1997).

2. Role in Fluorinated Ketone Synthesis

Research indicates a relationship between fluorinated ketones and their corresponding α-fluoroalcohols, including heptafluoropropan-2-ol, in the presence of anhydrous HF. This relationship supports the use of anhydrous HF as an effective solvent in industrial-scale production of fluorinated alcohols like hexafluoropropan-2-ol (Hayasaka, Katsuhara, Kume, & Yamazaki, 2011).

3. Photolysis and Carbene Chemistry

3,3,4,4,5,5,5-Heptafluoropentan-2-ol is a product of the photolysis of diazo compounds. For instance, photolysis of 4-diazo-1,1,1,2,2,3,3-heptafluoropentane results in the formation of heptafluoropropyl(methyl)carbene, which undergoes migration to produce heptafluoropent-1-ene (Atherton, Fields, & Haszeldine, 1971).

4. Diffusion Coefficients and Molecular Dynamics Studies

Studies on the diffusion coefficients of fluorinated surfactants in water, including molecules like heptafluorobutan-1-ol, provide insights into the molecular behavior of similar compounds in aqueous solutions. Such research has applications in understanding the behavior of these substances in biological and industrial systems (Pereira et al., 2014).

5. Crystal Structure and Material Applications

The synthesis and crystal structure analysis of compounds like 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol lay the groundwork for the development of organic fluoro-containing polymers. These compounds, due to their unique structural properties, hold potential in the creation of new materials (Li, Shen, & Zhang, 2015).

6. Activation in Hypervalent Fluoroiodane Reagent

Heptafluoropropan-2-ol plays a critical role in the activation of hypervalent fluoroiodane reagents, which are used in fluorinations. The solvent properties of such fluorinated alcohols are crucial in these reactions, as they often remove the need for additional activators or transition metals (Minhas, Riley, Stuart, & Urbonaite, 2018).

Safety And Hazards

The safety information available indicates that “3,3,4,4,5,5,5-Heptafluoropentan-2-ol” is an irritant .

properties

IUPAC Name

3,3,4,4,5,5,5-heptafluoropentan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F7O/c1-2(13)3(6,7)4(8,9)5(10,11)12/h2,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBPHBIMHZSTIDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(C(F)(F)F)(F)F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30880135
Record name 1-Perfluoropropylethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30880135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3,4,4,5,5,5-Heptafluoropentan-2-ol

CAS RN

375-14-4
Record name 3,3,4,4,5,5,5-Heptafluoro-2-pentanol
Source CAS Common Chemistry
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Record name 3,3,4,4,5,5,5-Heptafluoropentan-2-ol
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Record name 375-14-4
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Record name 1-Perfluoropropylethanol
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Record name 3,3,4,4,5,5,5-heptafluoropentan-2-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
R Krishnamurti, DR Bellew… - The Journal of Organic …, 1991 - ACS Publications
The preparation of a variety of novel perfluoroalkyl-substituted compounds in high yields using easily prepared (perfluoroalkyl) trimethylsilanes (la-c) is described.(Trifluoromethyl)-,(…
Number of citations: 334 pubs.acs.org
MH Abraham, A Ibrahim, WE Acree Jr - Fluid phase equilibria, 2007 - Elsevier
Data have been assembled on gas to water partition coefficients for 374 compounds at 310K. It is shown that an Abraham solvation equation with five descriptors can be used to …
Number of citations: 90 www.sciencedirect.com
DH Wood - 1965 - search.proquest.com
This thesis is divided into two sections: the first describes an investigation of the preparation and characterisation of polyfluoroalkyldiazoketones, and the second describes the thermal …
Number of citations: 0 search.proquest.com
RJ Olsen, JC Minniear, WM Overton… - The Journal of Organic …, 1991 - ACS Publications
A three-step naphthalene annulation of cyclic ketones has been developed. Aldol condensation with an aromatic aldehyde followed by Wittig olefination produces a 1, 3-diene, which …
Number of citations: 16 pubs.acs.org

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